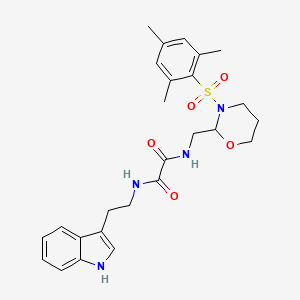

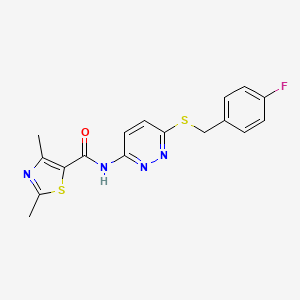

Loganic acid 6'-glucoside

カタログ番号 B2575355

CAS番号:

176226-39-4

分子量: 538.499

InChIキー: XCXZPJYVZYGBQA-QYVHRZEDSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loganic acid 6’-glucoside is a natural product found in Dipsacus inermis, Dipsacus asperoides, and Dipsacus asper . It is also isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . It has been found to inhibit LPS-induced NO and TNF-α production in macrophage RAW264.7 cells .

Synthesis Analysis

Loganic acid 6’-glucoside, an iridoidal glucoside, is isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . An interesting study reported an unexpected E. coli-catalyzed regioselective O-acetylation of various glucosides, including loganic acid .Molecular Structure Analysis

The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory, the 6-311G (2d,2p) basis set, and the GAUSSIAN 03W program .Chemical Reactions Analysis

The regioselectively O-acetylated products, 6′-O-acetyl-loganin and 6′-O-acetyl-loganic acid, were obtained and characterized from the enzymatic reaction in which the supernatants of E. coli expressing either CaCYP72A565 and CaCPR, the key enzymes involved in camptothecin biosynthesis, or empty vector were used as catalyst and loganin and loganic acid as independent substrate .科学的研究の応用

Isolation and Structural Elucidation

- An Iridoid Glucoside from Dipsacus Asperoides: Loganic acid-6'-O-beta-D-glucoside was isolated from the defatted root of Dipsacus asperoides. Its structure was elucidated using spectroscopic methods (Tomita & Mouri, 1996).

Chemotaxonomic Importance

- New Acylated Iridoid Glucosides from Scutellaria Glaphyrostachys Rech.f.: Two new acylated iridoid glucosides, including a compound similar to 6'-O-E-caffeoyl 8-epi-loganic acid, were isolated. This study highlights the chemotaxonomic importance of these compounds for the genus Scutellaria (Dogan, Ishiuchi, Makino, & Saracoglu, 2019).

Antimicrobial Activity

- Antimicrobial Activity of Iridoid Glucosides: Compounds similar to loganic acid 6'-glucoside, isolated from various plants, demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi (Graikou, Aligiannis, Chinou, & Harvala, 2002).

Biosynthesis Studies

- Biosynthesis of Secoiridoid Glucosides in Oleaceae: Research on the biosynthesis of oleoside-type glucosides in Oleaceae revealed the incorporation of loganic acid, suggesting its role in the biosynthesis of oleosides (Damtoft, Franzyk, & Jensen, 1993).

Neuroprotective Effects

- Neuroprotective Effects in PC12 Cells: Compounds including loganic acid ethyl ester, structurally related to loganic acid 6'-glucoside, showed moderate neuroprotective effects against Aβ25–35 induced cell death in PC12 cells, suggesting potential applications in neuroprotection (Ji, Zhang, Li, Yang, Shen, & Yang, 2012).

Transport and Metabolism

- Identification of Iridoid Glucoside Transporters in Catharanthus Roseus: This study identified transporters capable of transporting iridoid glucosides like loganic acid, indicating a complex orchestration of the seco-iridioid pathway in plants (Larsen et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZPJYVZYGBQA-QKPADMPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loganic acid 6'-glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2575283.png)

![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)

![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)